molecular formula C18H11FN6O4 B2905401 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898410-35-0

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2905401
CAS RN: 898410-35-0
M. Wt: 394.322
InChI Key: KQDHPZLOWSSPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as FNC, is a chemical compound that has been studied for its potential use in scientific research. FNC is a purine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the production of DNA. This inhibition can lead to the death of cancer cells, which rely on DNA production for their growth and division.
Biochemical and Physiological Effects:
9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and division of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels that are necessary for tumor growth. 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in lab experiments is that it has been shown to have high purity and stability, which makes it easier to work with. 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has also been shown to have low toxicity, which makes it a safer option for lab experiments. One limitation of using 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One direction is to further study its mechanism of action, in order to better understand how it works and how it can be targeted for specific diseases. Another direction is to study its potential use in combination with other drugs, in order to enhance its anti-cancer properties. Finally, 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide could be studied for its potential use in the treatment of other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 4-nitrobenzoyl chloride, followed by reaction with 8-oxo-8,9-dihydropurine-6-carboxamide. Another method involves the reaction of 2-fluoroaniline with 4-nitrobenzaldehyde, followed by reaction with 8-oxo-8,9-dihydropurine-6-carboxamide. Both methods have been shown to yield 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with high purity.

Scientific Research Applications

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has also been studied for its potential use in the treatment of other diseases, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O4/c19-11-3-1-2-4-12(11)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-5-7-10(8-6-9)25(28)29/h1-8H,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDHPZLOWSSPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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